molecular formula C8H14N2OS B1377464 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 802889-03-8

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B1377464
CAS No.: 802889-03-8
M. Wt: 186.28 g/mol
InChI Key: XPBWTXKOMIVZKZ-UHFFFAOYSA-N
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Description

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a synthetically versatile spirocyclic compound featuring a thiazolidinone ring system. This scaffold is of significant interest in medicinal chemistry for constructing novel bioactive molecules. Research indicates that analogs of the 1-thia-4,8-diazaspiro[4.5]decan-3-one core have demonstrated a range of promising biological activities. These include potent dual inhibitory action against EGFR and BRAFV600E kinases , which are key targets in oncology for their role in cancer cell proliferation and survival . Furthermore, structurally related compounds have shown inhibitory effects against human coronavirus 229E replication , highlighting the scaffold's relevance in antiviral drug discovery . The inherent three-dimensionality and rigidity of the spirocyclic system are valuable for reducing entropic penalties upon binding to target proteins, making it a privileged structure in the design of enzyme inhibitors and probes for protein-protein interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its potential as a key synthetic intermediate for developing new therapeutic agents.

Properties

IUPAC Name

4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-10-7(11)6-12-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWTXKOMIVZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This method includes the condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

Anti-Ulcer Activity

The primary application of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is in the treatment of gastric ulcers. Studies have shown that this compound exhibits anti-ulcer properties comparable to established treatments such as omeprazole.

Synthesis and Mechanism:

  • The compound is synthesized through a one-pot three-component condensation reaction involving N-benzylpiperidone, an amine, and thioglycolic acid in toluene under reflux conditions. This method facilitates the formation of the spirocyclic structure while removing water via a Dean-Stark trap.
  • In vitro and in vivo studies indicate that the compound's mechanism may involve modulation of cellular signaling pathways related to ulcer formation and healing. It appears to interact with specific biomolecules, influencing gene expression and cellular responses associated with ulcer pathology.

Case Study:
In a study involving an indomethacin-induced stomach ulcer model, derivatives of this compound demonstrated significant ulcer healing effects, suggesting its potential as a therapeutic agent for gastrointestinal disorders.

Neurological Applications

Another promising application is in the field of neurology, particularly as a muscarinic acetylcholine receptor agonist. This class of compounds has been investigated for their potential role in treating Alzheimer's disease.

Mechanism of Action:

  • Research indicates that 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one may activate M1 muscarinic receptors, which are crucial for cognitive function and memory. Activation of these receptors has been linked to improved cognitive outcomes in models of Alzheimer's disease.

Case Study:
In preclinical trials, compounds similar to 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one have shown efficacy in reducing amyloid-beta and tau pathologies in the brain, which are hallmarks of Alzheimer's disease . This suggests a dual role for the compound in both enhancing cognitive function and mitigating neurodegenerative processes.

Synthesis and Structural Characteristics

The synthesis of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves:

Reagent Role
N-benzylpiperidoneKey building block
Thioglycolic acidProvides sulfur atom
AmineContributes to nitrogen framework
TolueneSolvent for reaction

The unique spirocyclic structure allows for diverse modifications, leading to derivatives with enhanced pharmacological properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can lead to therapeutic effects, such as the reduction of gastric acid secretion in the case of its anti-ulcer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Spirocyclic Thiazolidinones

The spirocyclic thiazolidinone scaffold is highly versatile, with modifications at positions 4, 8, and the substituents on the fused aromatic rings significantly altering bioactivity. Below is a comparison of key analogues:

Compound Substituents Molecular Formula Molecular Weight Melting Point
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (Target) 4-CH₃ C₉H₁₅N₂OS 215.29 Not reported
8-Benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one (7b) 8-C₆H₅CH₂, 4-(quinolinone-amino) C₂₃H₂₅N₃O₂S 415.53 180–182°C
Spiclomazine (NSC290956) 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl] C₂₂H₂₄ClN₃OS₂·HCl 482.49 262–264°C
AF267B (S)-2-ethyl-8-methyl C₁₀H₁₇N₂OS 229.32 Not reported
8-Methyl-1,1-dioxide derivative 8-CH₃, sulfone groups C₈H₁₄N₂O₃S 218.27 Not reported

Key Observations :

  • Electron-Withdrawing Groups: Chlorophenothiazine in Spiclomazine improves solubility and bioavailability .
  • Sulfonation : The 1,1-dioxide derivative introduces polar sulfone groups, altering metabolic stability.

Yield Comparison :

  • AF267B : ~70% yield using stereoselective alkylation .
  • 8-Benzyl derivatives : 65–75% yields via Mannich reactions .
Anticancer Activity
Compound Cell Line (IC₅₀) Mechanism Reference
Spiclomazine CFPAC-1 (Pancreatic, 12 µM) Mitochondrial apoptosis, inhibits migration/invasion
AF267B Neuronal models Reduces Tau pathology, inhibits GSK-3β
Quinolinone-7b Not tested Dual EGFR/BRAFV600E inhibition
Antimicrobial Activity
Compound Microbial Strain (MIC) Reference
Spiclomazine Staphylococcus aureus (50 µg/mL)
Bis-spirothiazolidines Candida albicans (10 µg/mL, superior to fluconazole)

Notable Findings:

  • Spiclomazine shows selective cytotoxicity (100× higher in cancer vs. normal cells) .
  • 8-Benzyl derivatives exhibit anti-ulcer activity comparable to omeprazole .

Physicochemical Properties

  • Solubility : Methyl and benzyl substituents enhance lipophilicity (logP ~2.5–3.5), while sulfones increase water solubility .
  • Stability : Sulfur oxidation to sulfones reduces metabolic degradation .

Biological Activity

Overview

4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one (CAS Number: 802889-03-8) is a synthetic compound notable for its unique spirocyclic structure, which includes a sulfur atom and two nitrogen atoms. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of gastrointestinal disorders such as ulcers. The biological activity of this compound is primarily attributed to its anti-ulcer properties, which have been demonstrated in various studies.

Chemical Structure and Properties

The structural formula of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one can significantly influence its biological activity. The presence of a methyl group at the 4-position is believed to enhance its reactivity and selectivity towards biological targets.

PropertyDescription
IUPAC Name4-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Molecular FormulaC8H14N2OS
Molecular Weight174.27 g/mol
CAS Number802889-03-8

The exact mechanism of action of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one remains to be fully elucidated; however, it is thought to involve interactions with specific enzymes and receptors that modulate gastric acid secretion and promote ulcer healing. Studies indicate that it may inhibit certain enzymes involved in metabolic pathways related to ulcer formation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit enzymes involved in nucleic acid and protein synthesis, impacting cellular metabolism.
  • Receptor Interaction : It likely interacts with receptors that play a role in gastrointestinal health, influencing signaling pathways related to ulcer pathology.

Anti-Ulcer Activity

Research has primarily focused on the anti-ulcer effects of this compound. In laboratory assays, it has demonstrated efficacy comparable to established anti-ulcer drugs such as omeprazole.

Case Study Findings :

  • In Vivo Studies : Animal models treated with 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one exhibited significant reductions in ulcer formation compared to control groups.
  • Cell Culture Assays : The compound influenced cell signaling pathways associated with ulcer healing, promoting cellular proliferation and migration.

Comparative Analysis with Similar Compounds

The uniqueness of 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is highlighted when compared with structurally similar compounds:

Compound NameKey Features
1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochlorideContains an oxygen atom instead of sulfur
Thiazolidin-4-one derivativesExhibits anti-ulcer activity but differs structurally

Safety Profile

While promising in terms of biological activity, safety considerations are crucial. The compound has been classified under various hazard categories:

  • Acute Toxicity (Oral) : Category 4
  • Skin Corrosion/Irritation : Category 2
  • Eye Damage/Irritation : Category 2A
  • Respiratory Irritation : Category 3

These classifications necessitate caution during handling and application.

Q & A

Basic: What are the recommended synthetic routes for 4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and how can intermediates be validated?

Answer:
Synthesis of spirocyclic compounds like this typically involves cyclization reactions or ring-closing metathesis. For example, analogous spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives) are synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications . Key intermediates should be validated using NMR spectroscopy (to confirm regioselectivity) and mass spectrometry (to verify molecular weight). Purity can be assessed via HPLC with UV detection. For novel intermediates, X-ray crystallography may resolve structural ambiguities .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Answer:
Contradictions in bioactivity data (e.g., conflicting IC50 values) may arise from assay variability, impurities, or differential stereochemistry. To address this:

  • Perform dose-response studies under standardized conditions (e.g., pH, temperature, cell lines).
  • Use high-purity batches (>98%, validated via LC-MS).
  • Conduct chiral HPLC to isolate enantiomers and test their individual activities.
  • Cross-reference findings with structural analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one derivatives) to identify structure-activity relationships (SARs) .

Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Answer:
Essential techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm spirocyclic structure and substituent positions.
  • Mass spectrometry (ESI-TOF) for molecular ion verification.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • HPLC-PDA for purity quantification and detection of degradation products.
    For solubility and logP, use shake-flask methods with UV/Vis detection .

Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?

Answer:
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Phase I (Lab): Determine hydrolysis rates (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301D test).
  • Phase II (Field): Model environmental distribution using quantitative structure-activity relationship (QSAR) tools.
  • Phase III (Ecotoxicology): Assess toxicity across trophic levels (e.g., Daphnia magna, algae) via OECD 201–203 guidelines .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:
Reactivity studies should integrate:

  • Hückel’s rule for aromaticity in heterocyclic systems.
  • Frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites.
  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in ring-opening reactions.
    Compare results with structurally related spiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) to identify trends .

Advanced: How can researchers design a multi-omics approach to study this compound’s cellular targets?

Answer:
Combine:

  • Chemoproteomics: Use photoaffinity probes to capture protein targets.
  • Metabolomics: Track metabolic perturbations via LC-HRMS in cell lines.
  • Transcriptomics: Apply RNA-seq to identify differentially expressed genes post-treatment.
    Validate findings with CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity measurements .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

  • Store under argon at –20°C in amber vials to prevent oxidation and photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines.
  • Monitor degradation via HPLC-ELSD and NMR every 3 months.
    For hygroscopic batches, use lyophilization and store with desiccants .

Advanced: How can contradictory computational vs. experimental solubility data be reconciled?

Answer:
Discrepancies often arise from force field inaccuracies or polymorphic forms. Mitigate by:

  • Re-running molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water).
  • Experimentally screen for polymorphs via XRPD and DSC .
  • Validate solubility predictions using Abraham solvation parameters and compare with spiro-lactam analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

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